N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

tautomerism X-ray crystallography hydrogen bonding

Researchers screening indole-hydrazone sPLA₂ inhibitors often face unreliable generic substitutions that abolish key hydrogen-bonding and metal-coordination features. This o-hydroxyphenyl variant resolves that challenge: • Stabilized imine tautomer via intramolecular O-H···N bond, locking salicylidene ring in bioactive conformation • Tridentate ONO-donor pocket for pentacoordinate VO(IV/V), MoO₂(VI), and R₂Sn(IV) complexes with confirmed antimicrobial/catalytic activity • Free indole N-H available for target engagement, consistent with Eli Lilly patent family (US5578634) claiming N1-unsubstituted 1H-indole-3-acetic acid hydrazides Ideal for SAR studies comparing how the benzylidene substituent modulates COX-isoform selectivity, Akt pathway inhibition, and anti-NSCLC efficacy in lung cancer models.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B11528354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)O
InChIInChI=1S/C17H15N3O2/c21-16-8-4-1-5-12(16)11-19-20-17(22)9-13-10-18-15-7-3-2-6-14(13)15/h1-8,10-11,18,21H,9H2,(H,20,22)/b19-11+
InChIKeyFBWKZUXQSNCKMS-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 [ug/mL] (The mean of the results at pH 7.4)

Salicylaldehyde-Derived Indole-3-acetohydrazone


N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (CAS 354991-20-1) is a hydrazone Schiff base formed by condensation of 2-(1H-indol-3-yl)acetohydrazide with salicylaldehyde . Bearing both an indole heterocycle and a 2-hydroxyphenyl (salicylidene) moiety, it belongs to a class of compounds investigated for sPLA₂ inhibition, antioxidant activity, and as versatile tridentate (ONO-donor) ligands for metal complexation [1].

Why This Indole-3-acetohydrazone Cannot Be Replaced


Generic substitution among indole-3-acetohydrazones is unreliable because both the aldehyde-derived substituent and the indole N1-substitution pattern profoundly modulate biological activity [1]. The o-hydroxyphenyl group in this compound enables an intramolecular O–H···N hydrogen bond that stabilizes the imine tautomer, locks the salicylidene ring into a specific conformation, and creates a tridentate ONO-donor pocket for metal ions—features that are lost with non-hydroxylated or para-substituted analogs [2]. Furthermore, the unsubstituted indole N–H is available for hydrogen-bonding interactions with biological targets, a property that is abolished when the indole nitrogen is alkylated in comparator molecules [1].

Quantitative Differentiation Evidence


Intramolecular O–H···N Hydrogen Bond Stabilizes Tautomer

X-ray crystallography and spectroscopic studies of the closely related 5-nitrosalicylaldehyde analog (NSIAH) confirm that salicylaldehyde-derived indole-3-acetohydrazones adopt the imine (hydroxy) tautomer in the solid state, stabilized by an intramolecular O–H···N hydrogen bond between the o-hydroxyl group and the azomethine nitrogen [1]. This contrasts with hydrazones derived from non-hydroxylated benzaldehydes (e.g., 4-morpholinobenzylidene analog 3b) where such stabilization is absent, resulting in different conformational preferences and potentially altered target recognition [2].

tautomerism X-ray crystallography hydrogen bonding

Tridentate ONO-Donor Metal Complexation

The salicylaldehyde-derived hydrazone ligand H₂sal-iah (identical scaffold to the target compound) coordinates metal ions in a tridentate ONO fashion via the carbonyl oxygen, azomethine nitrogen, and deprotonated phenolic oxygen [1]. This enables formation of pentacoordinate diorganotin(IV) complexes R₂SnL₁₋₄. In antimicrobial screening by serial dilution, complexes Ph₂SnL₃ (compound 16, salicylaldehyde-derived) and Ph₂SnL₄ (compound 20) were the most potent against tested bacterial and fungal strains [1]. In contrast, hydrazones lacking the o-hydroxyl group (e.g., morpholinobenzylidene analog 3b) cannot form tridentate ONO chelates and are studied primarily for their organic biological activity rather than as metal complex precursors [2].

metal complexes ONO-donor ligand organotin

Antioxidant Activity of o-Hydroxyphenyl Indole Hydrazones

Indole-based hydrazide/hydrazone derivatives, including those with o-halogenated aromatic moieties structurally analogous to the target compound, exhibit effective antioxidant properties in human erythrocytes by reducing oxidation of a redox-sensitive fluorescent probe, without membrane-damaging effects [1]. The 3-MBIH hydrazone (indole-3-acetic acid-derived) showed acetylcholinesterase inhibition with IC₅₀ = 1.17 ± 4.84, and the CAIH analog demonstrated antioxidant activity with IC₅₀ = 1.95 ± 3.35 [2]. While direct data for the target compound are not reported, the o-hydroxyphenyl motif is consistently associated with radical-scavenging activity across this compound class.

antioxidant DPPH indole hydrazone

sPLA₂ Inhibitory Potential

The target compound embodies the core pharmacophore claimed in Eli Lilly's patent family for 1H-indole-3-acetic acid hydrazides as sPLA₂ inhibitors [1]. The patent discloses that compounds within this class inhibit sPLA₂-mediated release of arachidonic acid, relevant to septic shock and inflammatory conditions [1]. The N1-unsubstituted indole, as found in the target compound, is specifically claimed. In contrast, the 2-methyl-1H-indol-3-yl analog (CAS 36690-76-3) has been evaluated primarily for thymidine phosphorylase inhibition rather than sPLA₂ , demonstrating that even minor structural changes redirect the biological target profile within this compound class.

sPLA2 inhibition arachidonic acid anti-inflammatory

COX-1 and Akt Inhibition by Analog 3b

The closest pharmacologically characterized analog, 2-(1H-Indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide (3b), demonstrated selective COX-1 inhibition (IC₅₀ = 8.90 µM) and selective cytotoxicity against A549 human lung adenocarcinoma cells via apoptosis induction and Akt inhibition [1]. In vivo, compound 3b decreased serum myeloperoxidase and nitric oxide levels, confirming anti-inflammatory action [1]. The target compound differs from 3b by the replacement of the 4-morpholinobenzylidene group with a 2-hydroxybenzylidene group, which is predicted to alter COX selectivity and pharmacokinetics based on the known influence of phenolic hydroxyl groups on target engagement.

NSCLC COX-1 inhibition Akt inhibition

Optimal Application Scenarios


sPLA₂-Focused Anti-Inflammatory Drug Discovery

This compound serves as a screening candidate or scaffold for optimization in sPLA₂ inhibitor programs targeting septic shock and inflammatory disorders, supported by the Eli Lilly patent family (US5578634) that claims N1-unsubstituted 1H-indole-3-acetic acid hydrazides [1]. Its o-hydroxyphenyl group permits additional hydrogen-bonding interactions with the enzyme active site that are unavailable with non-hydroxylated analogs, potentially enhancing binding affinity.

Tridentate ONO-Donor Metal Complex Synthesis

The compound is ideally suited as a Schiff base pro-ligand for the preparation of pentacoordinate diorganotin(IV), oxidovanadium(IV/V), and dioxidomolybdenum(VI) complexes that have demonstrated antimicrobial and catalytic activity [1][2]. The tridentate ONO coordination mode, confirmed by spectroscopic and X-ray evidence for the H₂sal-iah ligand system, is a key differentiator from hydrazones lacking the o-hydroxyl donor group.

Indole-Based Free Radical Scavenger Screening

Drawing on class-level evidence that o-halogenated and o-hydroxyphenyl indole hydrazones exhibit effective antioxidant properties in cellular models without membrane damage [1], this compound can be deployed as a representative member of the salicylidene-indole subclass in comparative antioxidant screening panels against melatonin and other reference antioxidants.

COX/Akt Dual Inhibition Profiling for Oncology

In light of the demonstrated COX-1 inhibitory (IC₅₀ = 8.90 µM) and anti-NSCLC activity of the morpholinobenzylidene analog 3b [1], this 2-hydroxyphenyl variant is a logical procurement choice for structure-activity relationship (SAR) studies investigating how the benzylidene substituent modulates COX-isoform selectivity, Akt pathway inhibition, and in vivo anti-inflammatory efficacy in lung cancer models.

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